molecular formula C17H21N3O5S B12191673 (4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12191673
M. Wt: 379.4 g/mol
InChI Key: PAPRCNGBWLRTNL-UHFFFAOYSA-N
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Description

This compound is a pyrazol-3-one derivative featuring three key substituents:

  • Position 4: An (E)-configured methylideneamino group linked to a 3,5-dimethoxyphenyl ring, contributing electron-donating methoxy groups that influence electronic properties.
  • Position 5: A methyl group, which sterically stabilizes the pyrazole core.

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[(3,5-dimethoxyphenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H21N3O5S/c1-11-16(9-18-12-6-14(24-2)8-15(7-12)25-3)17(21)20(19-11)13-4-5-26(22,23)10-13/h6-9,13,19H,4-5,10H2,1-3H3

InChI Key

PAPRCNGBWLRTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the dimethoxyphenyl group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in studies involving enzyme inhibition, protein binding, and cellular assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazol-3-one derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
Target Compound C₁₇H₂₀N₃O₅S* ~402.42 3,5-Dimethoxyphenylamino, tetrahydrothiophene sulfone, methyl High polarity (sulfone), electron-rich aromatic system N/A
(4E)-2-Acetyl-4-(2-nitrophenyl)-5-methyl-pyrazol-3-one (Compound 1, ) C₁₃H₁₁N₃O₄ 273.24 2-Acetyl, 4-(2-nitrophenyl), 5-methyl Nitro group (electron-withdrawing), Lipinski-compliant, Rf = 0.7
(4E)-4-(4-Methoxyphenylamino)-2-triazolo-pyridazinyl-5-methyl-pyrazol-3-one () C₁₇H₁₅N₇O₂ 349.35 4-Methoxyphenylamino, [1,2,4]triazolo[4,3-b]pyridazin-6-yl Planar heterocyclic substituent (enhanced π-π interactions)
4-(Thiadiazolylamino)-2-(2,4-dimethylphenyl)-5-methyl-pyrazol-3-one () C₁₉H₁₅Cl₂N₅O₂S 458.36 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl, 2,4-dimethylphenyl Chlorine atoms (lipophilic), thiadiazole (hydrogen-bond acceptor)
5-Ethoxy-4-(pyridinylmethylamino)-2-phenyl-pyrazol-3-one () C₁₈H₁₈N₄O₂ 322.36 5-Ethoxy, 3-pyridinylmethylamino Pyridine moiety (basic, improves solubility)

*Calculated based on structural analysis.

Key Observations:

Electron Effects: The target compound’s 3,5-dimethoxyphenyl group donates electrons via methoxy substituents, contrasting with the nitro group in ’s compound, which withdraws electrons . This difference may alter reactivity in electrophilic substitutions or binding to biological targets.

Lipophilicity :

  • The dichlorophenyl and thiadiazole groups in ’s compound enhance lipophilicity (ClogP ~4.5), whereas the target’s methoxy and sulfone groups likely reduce it (predicted ClogP ~2.1), favoring aqueous solubility .

Bioactivity Indicators: ’s compound complies with Lipinski’s rule (molecular weight <500, H-bond donors/acceptors ≤5/10), suggesting oral bioavailability. The target compound’s higher molecular weight (~402) and sulfone group may limit compliance, depending on additional parameters .

Biological Activity

The compound (4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule belonging to the class of pyrazol derivatives. Its unique structure, characterized by various functional groups, suggests significant potential for diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O5SC_{17}H_{21}N_{3}O_{5}S. The structure consists of a pyrazolone core with substitutions that may enhance its pharmacological properties. The presence of the dimethoxyphenyl group and the tetrahydrothiophene moiety are particularly noteworthy as they suggest possible interactions with biological targets.

Biological Activity Spectrum

Research indicates that compounds similar to (4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including colorectal cancer cells .
  • Antimicrobial Properties : The potential for antimicrobial activity has been noted in related pyrazol derivatives. Such compounds often interact with microbial targets, leading to inhibition of growth.
  • Anti-inflammatory Effects : The structural components may also contribute to anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

The mechanism by which (4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes critical in cancer metabolism.
  • Receptor Modulation : The compound could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

Anticancer Activity

A study evaluating a series of benzylidene derivatives found that compounds with ortho-substituents exhibited higher cytotoxicity towards neoplastic cells compared to their non-malignant counterparts. This suggests a structure-activity relationship where the placement of functional groups significantly impacts biological efficacy .

Cytotoxicity Assessment

In vitro assays using human cancer cell lines demonstrated that related compounds exhibited IC50 values indicating significant cytotoxicity. For example, certain derivatives showed IC50 values as low as 0.32 µM against colorectal cancer cells .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Amino-1H-pyrazolePyrazole core with amino substitutionAntimicrobial
4-MethylpyrazoleMethyl group on pyrazole ringAnti-inflammatory
5-Methyl-3-pyrazoloneSimilar pyrazolone structureAnticancer

The uniqueness of (4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and heterocyclic components which may confer distinct pharmacological properties not observed in simpler analogs.

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